molecular formula C14H19BrN2O2 B14677605 N-Ethyl-3-piperidinyl m-bromocarbanilate CAS No. 33531-53-2

N-Ethyl-3-piperidinyl m-bromocarbanilate

Cat. No.: B14677605
CAS No.: 33531-53-2
M. Wt: 327.22 g/mol
InChI Key: DMBFFBKRQNVNGD-UHFFFAOYSA-N
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Description

N-Ethyl-3-piperidinyl m-bromocarbanilate is a synthetic organic compound belonging to a class of piperidinyl carbanilate derivatives. These compounds are characterized by a piperidine ring substituted at the 3-position with an ethyl group and a carbanilate moiety (a phenyl group linked via a carbamate ester). The "m-bromo" designation refers to the meta-substituted bromine atom on the phenyl ring. This structural motif is significant in medicinal chemistry, as similar compounds have been investigated for their anticholinergic, neuropharmacological, or toxicological properties .

Properties

CAS No.

33531-53-2

Molecular Formula

C14H19BrN2O2

Molecular Weight

327.22 g/mol

IUPAC Name

(1-ethylpiperidin-3-yl) N-(3-bromophenyl)carbamate

InChI

InChI=1S/C14H19BrN2O2/c1-2-17-8-4-7-13(10-17)19-14(18)16-12-6-3-5-11(15)9-12/h3,5-6,9,13H,2,4,7-8,10H2,1H3,(H,16,18)

InChI Key

DMBFFBKRQNVNGD-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC(C1)OC(=O)NC2=CC(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-3-piperidinyl m-bromocarbanilate typically involves the reaction of N-ethyl-3-piperidinol with m-bromocarbonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-3-piperidinyl m-bromocarbanilate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-Ethyl-3-piperidinyl m-bromocarbanilate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an antagonist or agonist at certain receptors, influencing neurotransmission and other cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

The pharmacological and toxicological profiles of piperidinyl carbanilate derivatives are highly dependent on substituent position and identity. Below is a systematic comparison of N-Ethyl-3-piperidinyl m-bromocarbanilate with its closest analogs, as listed in the provided evidence (Table 1).

Table 1: Structural Comparison of N-Ethyl-3-piperidinyl Carbanilate Derivatives

Compound Name Substituent Position Substituent Group(s)
This compound meta Bromine (Br)
N-Ethyl-3-piperidinyl p-bromocarbanilate para Bromine (Br)
N-Ethyl-3-piperidinyl m-chlorocarbanilate meta Chlorine (Cl)
N-Ethyl-3-piperidinyl p-chlorocarbanilate para Chlorine (Cl)
N-Ethyl-3-piperidinyl o-chlorocarbanilate oxalate ortho Chlorine (Cl) + oxalate salt
N-Ethyl-3-piperidinyl 2,6-dimethylcarbanilate 2,6-positions Methyl (CH₃)
N-Ethyl-3-piperidinyl p-acetylcarbanilate para Acetyl (COCH₃)

Key Findings from Structural Analysis:

Substituent Position (Meta vs. Para vs. Ortho): The meta-substituted bromine in the target compound may confer distinct electronic and steric effects compared to para-substituted analogs (e.g., p-bromo or p-chloro derivatives). Para-substituted halogens often enhance molecular symmetry and binding affinity to hydrophobic pockets in proteins, whereas meta-substituents may disrupt this interaction .

Halogen vs. Alkyl/Acyl Groups: Bromine (Br) and chlorine (Cl) are electron-withdrawing groups, which may increase metabolic stability but also elevate toxicity risks due to bioaccumulation. The acetyl group in p-acetylcarbanilate introduces a polar carbonyl moiety, which may enhance water solubility but reduce membrane permeability compared to halogenated analogs .

For example, brominated compounds may exhibit greater hepatotoxicity than methyl-substituted derivatives .

Research Implications and Limitations

While the provided evidence highlights structural variations among these compounds, detailed pharmacological or toxicological data (e.g., IC₅₀ values, LD₅₀) are absent. Further studies are required to:

  • Quantify the anticholinergic potency of m-bromocarbanilate relative to its para-substituted counterpart.
  • Evaluate the metabolic stability of halogenated vs. alkylated derivatives.
  • Assess the role of substituent position in receptor binding through crystallographic or computational modeling.

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